![molecular formula C7H11ClF3N B15300773 Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[320]heptane hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
Types of Reactions
Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may have potential therapeutic applications in treating various diseases, depending on its mechanism of action and biological activity.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for specialized applications.
作用機序
The mechanism of action of Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride
- Rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Uniqueness
Compared to similar compounds, Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making the compound valuable for various applications.
特性
分子式 |
C7H11ClF3N |
|---|---|
分子量 |
201.62 g/mol |
IUPAC名 |
(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(6)3-11-4-6;/h5,11H,1-4H2;1H/t5-,6-;/m0./s1 |
InChIキー |
DFTJEMWXZVBBEO-GEMLJDPKSA-N |
異性体SMILES |
C1C[C@]2([C@@H]1CNC2)C(F)(F)F.Cl |
正規SMILES |
C1CC2(C1CNC2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
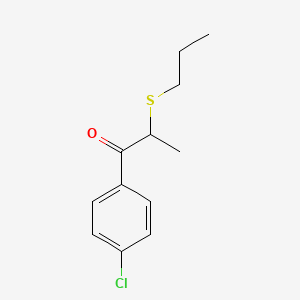
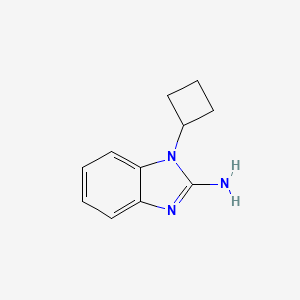
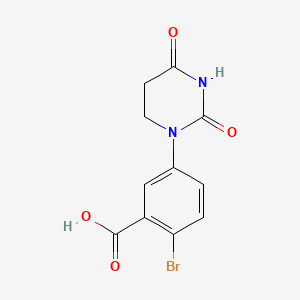
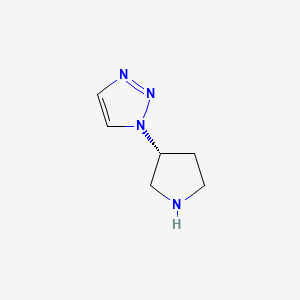
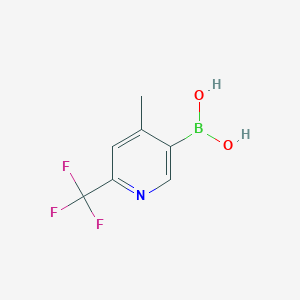

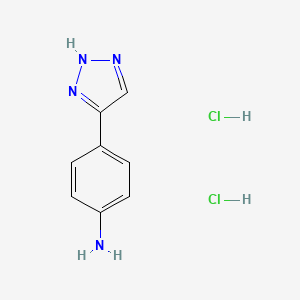
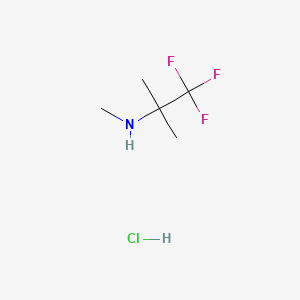
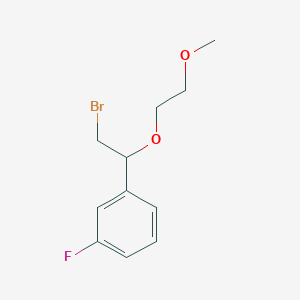
![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)
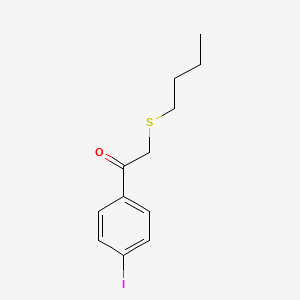
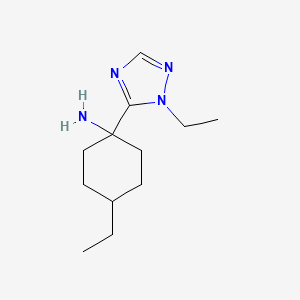
![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
